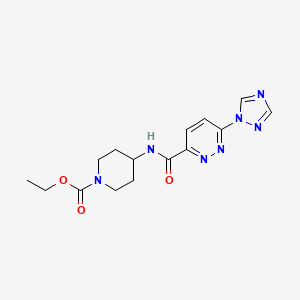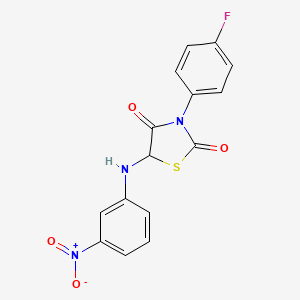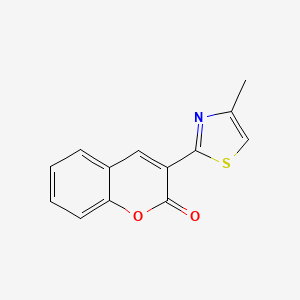
ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19N7O3 and its molecular weight is 345.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Fandaklı et al. (2012) described the synthesis of new 1,2,4-triazol-3-one derivatives starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds underwent various reactions, including Mannich reaction, to produce compounds with antimicrobial activities. The Mannich bases synthesized showed promising activity against test microorganisms, comparable to ampicillin. Read more.
Synthesis of Schiff and Mannich Bases
- Bekircan and Bektaş (2008) reported on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, highlighting the chemical structures confirmed through various spectral data and their potential applications in further chemical synthesis. Read more.
Densely Functionalized Compounds
- Research by Devendar et al. (2013) explored the synthesis, characterization, and applications of densely functionalized pyridazines and fulvene-type compounds containing azulene moiety. This study underscores the efficiency of ethyl 4-ethoxyazulene-1-carboxylate as a substrate for electrophilic substitution reactions, leading to the production of novel compounds with potential for diverse applications. Read more.
Novel Mycobacterium tuberculosis GyrB Inhibitors
- A significant study by Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogues, designing and synthesizing novel inhibitors for Mycobacterium tuberculosis GyrB. Among the compounds studied, one particular compound demonstrated promising activity across all tests, suggesting a potential pathway for developing new antituberculosis agents. Read more.
Synthesis and Antibacterial Activity of Oxadiazoles
- Singh and Kumar (2015) synthesized and tested the antibacterial activity of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, derived from ethyl pyridine-4-carboxylate. These compounds, upon evaluation, showed potential as antibacterial agents, marking a step forward in the search for new treatments against bacterial infections. Read more.
Mechanism of Action
Triazoles
are a class of compounds that contain a five-membered ring with three nitrogen atoms. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to various targets, leading to these diverse biological effects .
Pyridazines
, on the other hand, are a class of compounds that contain a six-membered ring with two nitrogen atoms. While specific information on the biological activities of pyridazines is limited, some pyridazine derivatives have been found to possess promising anticancer activities .
properties
IUPAC Name |
ethyl 4-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-2-25-15(24)21-7-5-11(6-8-21)18-14(23)12-3-4-13(20-19-12)22-10-16-9-17-22/h3-4,9-11H,2,5-8H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMAWFTZZVVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione](/img/no-structure.png)


![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)
![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)